ethyl 2-{[5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}butanoate
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Overview
Description
Ethyl 2-{[5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}butanoate is a complex organic compound that features an indole moiety, a triazole ring, and a butanoate ester. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{[5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}butanoate typically involves multiple steps, starting with the preparation of the indole and triazole intermediates. The indole moiety can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The triazole ring can be formed through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones . The final step involves the coupling of the indole and triazole intermediates with butanoic acid or its derivatives under esterification conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors for the Fischer indole synthesis and triazole cyclization steps, as well as the use of efficient catalysts and solvents to enhance reaction rates and selectivity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}butanoate can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The triazole ring can be reduced to form dihydrotriazole derivatives.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups using nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Ethyl 2-{[5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}butanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of ethyl 2-{[5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}butanoate involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various receptors and enzymes, modulating their activity. The triazole ring can also participate in binding interactions with biological macromolecules, enhancing the compound’s bioactivity .
Comparison with Similar Compounds
Similar Compounds
Indole derivatives: Compounds such as indole-3-acetic acid and indole-3-carbinol.
Triazole derivatives: Compounds such as 1,2,4-triazole and 1,2,3-triazole
Uniqueness
Ethyl 2-{[5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}butanoate is unique due to the combination of the indole and triazole moieties, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C23H24N4O3S |
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Molecular Weight |
436.5 g/mol |
IUPAC Name |
ethyl 2-[[5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]butanoate |
InChI |
InChI=1S/C23H24N4O3S/c1-4-20(22(28)30-5-2)31-23-26-25-21(18-14-24-19-12-7-6-11-17(18)19)27(23)15-9-8-10-16(13-15)29-3/h6-14,20,24H,4-5H2,1-3H3 |
InChI Key |
RHLPCLLLRUCFRI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)OCC)SC1=NN=C(N1C2=CC(=CC=C2)OC)C3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
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